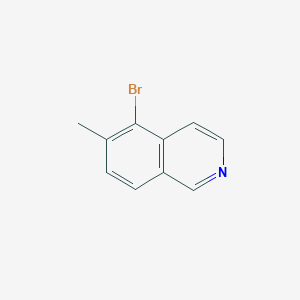

5-Bromo-6-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZBCNFFPBHCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653793 | |

| Record name | 5-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146298-61-4 | |

| Record name | 5-Bromo-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Bromo-6-methylisoquinoline

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylisoquinoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted isoquinoline, it represents a versatile scaffold, combining the biologically relevant isoquinoline nucleus with the synthetic utility of a bromine handle. This document synthesizes available data with established chemical principles to offer a robust profile for professionals in drug development and scientific research.

Core Molecular Profile and Structural Attributes

This compound (CAS Number: 1146298-61-4) is an aromatic heterocyclic compound.[1] The core structure consists of a fused benzene and pyridine ring, forming the isoquinoline system. It is functionalized with a bromine atom at the C5 position and a methyl group at the C6 position. This specific substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.

The key structural identifiers and fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1146298-61-4 | |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [3] |

| InChI Key | Not available | - |

| Appearance | Expected to be a solid at room temperature | [4] |

Predicted Physicochemical Properties and Their Implications

While extensive experimental data for this specific isomer is not widely published, reliable computational models provide valuable predictions for its physicochemical behavior. These parameters are critical for anticipating its handling, solubility, and pharmacokinetic profile in drug discovery contexts.

| Predicted Property | Value | Significance in Research & Development |

| Boiling Point | 327.7 ± 22.0 °C | [5] |

| Density | 1.488 ± 0.06 g/cm³ | [5] |

| pKa (of conjugate acid) | 4.98 ± 0.21 | [5] |

| LogP | 3.306 | [3] |

Expert Insights:

-

pKa: The predicted pKa of ~4.98 suggests that the isoquinoline nitrogen is weakly basic.[5] This is a crucial parameter for drug development, as it influences the compound's ionization state at physiological pH (7.4). A significant portion of the molecule will be protonated in acidic environments like the stomach, affecting its absorption and distribution.

-

LogP: A LogP value of approximately 3.3 indicates a high degree of lipophilicity.[3] This suggests good permeability across cell membranes but may also imply poor aqueous solubility, potentially requiring formulation strategies to improve bioavailability. It also points to a higher risk of non-specific binding to proteins and tissues.

Spectroscopic Characterization: An Anticipated Profile

The definitive identification of this compound relies on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring (C1-H, C3-H, C4-H) and the benzene ring (C7-H, C8-H) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons will present as a sharp singlet around δ 2.4-2.6 ppm. The precise chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine and the nitrogen atom.

-

¹³C NMR: The carbon spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbons bonded to the electronegative bromine and nitrogen atoms will be shifted downfield.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.

-

~1380 cm⁻¹: C-H bending of the methyl group.

-

~550-750 cm⁻¹: C-Br stretching.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices: The synthesis of substituted isoquinolines like 5-bromoisoquinoline often employs N-bromosuccinimide (NBS) in concentrated sulfuric acid.[6][7] This method is effective for the electrophilic bromination of the electron-rich benzene ring of the isoquinoline system. The reaction is typically conducted at low temperatures (e.g., -20°C to 0°C) to control the regioselectivity and prevent the formation of undesired isomers, such as 8-bromoisoquinoline.[7] The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.

Key Reactive Sites and Potential Applications

The structure of this compound offers multiple handles for chemical modification, making it a valuable building block in synthetic chemistry.

Caption: Key reactive sites on the this compound scaffold.

-

The Bromine Atom: This is the most versatile functional group for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkyne substituents. This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

The Isoquinoline Nitrogen: As a weak base, the nitrogen atom can be protonated to form salts, which is often used to improve the solubility and handling of drug candidates. It can also be alkylated to form quaternary isoquinolinium salts.

-

The Aromatic System: The isoquinoline ring itself is a privileged scaffold found in many natural products and pharmaceuticals. Its flat, aromatic nature allows it to participate in π-stacking interactions with biological targets like enzymes and DNA.

Protocols for Experimental Verification

To ensure scientific integrity, predicted properties must be validated experimentally. The following are standardized protocols for determining key physicochemical parameters.

Protocol 1: Melting Point Determination

-

Sample Preparation: Place a small amount (1-2 mg) of dry, crystalline this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point. A narrow range (<2°C) is indicative of high purity.

Protocol 2: Aqueous Solubility Assessment (Thermodynamic Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data from structurally related bromo-aromatic and heterocyclic compounds suggest a set of necessary precautions.

-

GHS Hazard Classification (Anticipated):

-

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[4] Inert atmosphere storage is recommended to prevent degradation.

-

Conclusion

This compound is a promising chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties, characterized by moderate basicity and high lipophilicity, provide a foundation for its application in the rational design of new therapeutic agents and functional materials. The presence of a reactive bromine atom is a key feature, enabling extensive chemical diversification through modern cross-coupling methodologies. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

-

PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, October 9). 5-Bromo-6-methylquinoline. Retrieved from [Link]

-

Zhang, L., et al. (2012). Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds for Synthesis of Lamellarin Analogues. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 5-Bromo-6-methoxyisoquinoline. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C10H8BrN, 5 grams. Retrieved from [Link]

Sources

- 1. This compound | 1146298-61-4 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-6-methylisoquinolin-1-amine | 1260769-93-4 [sigmaaldrich.com]

- 5. 6-Bromo-5-methylisoquinoline CAS#: 2941123-57-3 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

5-Bromo-6-methylisoquinoline CAS number and identifiers

An In-depth Technical Guide to 5-Bromo-6-methylisoquinoline for Advanced Research

Core Compound Identifiers

This compound is a key intermediate whose utility stems from the strategic placement of the bromine atom and the methyl group on the isoquinoline scaffold. These features allow for selective functionalization and tuning of molecular properties.

| Identifier | Value | Source |

| CAS Number | 1146298-61-4 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=CC2=C(C=CN=C2)C=C1Br | N/A |

Synthesis Pathway: A Proposed Protocol

While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust synthetic route can be proposed by adapting established procedures for the bromination of the isoquinoline core. The following protocol is based on the highly effective method for synthesizing 5-bromoisoquinoline using N-Bromosuccinimide (NBS) in a strong acid.[2][3] The starting material for this proposed synthesis would be 6-methylisoquinoline.

Causality of Experimental Choices:

-

Starting Material: 6-methylisoquinoline is selected as the direct precursor. The methyl group is an ortho-, para-director; however, under strongly acidic conditions, the protonated pyridine ring deactivates the heterocyclic portion, directing electrophilic substitution to the benzene ring.

-

Reagent: N-Bromosuccinimide (NBS) is a reliable and easily handled source of electrophilic bromine, making it preferable to liquid bromine for safety and selectivity.[2]

-

Solvent/Catalyst: Concentrated sulfuric acid (H₂SO₄) serves as both the solvent and a crucial protonating agent. Protonation of the isoquinoline nitrogen deactivates the pyridine ring towards electrophilic attack, thereby directing the bromination to the C5 position of the carbocyclic ring.[2][3]

-

Temperature Control: Maintaining a low temperature (e.g., -20°C to -15°C) is critical to control the reaction's exothermicity and to maximize the regioselectivity, suppressing the formation of other bromo-isomers.[3]

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (approx. 8-10 mL per gram of starting material). Cool the acid to -20°C using a dry ice/acetone bath.

-

Addition of Starting Material: Slowly add 6-methylisoquinoline (1.0 eq) to the stirred, cold sulfuric acid, ensuring the internal temperature does not rise above -10°C.

-

Bromination: Once the starting material is fully dissolved and the solution is re-cooled to -20°C, add N-Bromosuccinimide (NBS, 1.1-1.2 eq) portion-wise. Maintain vigorous stirring and ensure the temperature does not exceed -15°C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the reaction's progress by taking small aliquots, quenching them in ice/ammonia, extracting with dichloromethane, and analyzing by TLC or GC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. In a well-ventilated fume hood, slowly neutralize the mixture to a pH of 8-9 using a concentrated aqueous ammonia solution, ensuring the temperature is kept low with an external ice bath.

-

Extraction: Extract the resulting aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Sources

In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-6-methylisoquinoline: Acknowledging Data Unavailability and Presenting a Generalized Approach

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 31, 2025

Introduction: The Significance of 5-Bromo-6-methylisoquinoline and the Challenge of Data Scarcity

This compound is a substituted heterocyclic aromatic compound. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern of a bromine atom at the 5-position and a methyl group at the 6-position suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the methyl group can influence the molecule's steric and electronic properties.

A comprehensive understanding of the spectroscopic characteristics (NMR, IR, and MS) of this compound is fundamental for its unambiguous identification, purity assessment, and for predicting its reactivity. However, a thorough and exhaustive search of publicly available scientific literature and chemical databases has revealed a significant scarcity of detailed, experimentally-derived spectroscopic data for this specific compound. While commercial suppliers list this compound, they do not provide the in-depth spectral data required for a comprehensive technical analysis.

This guide, therefore, takes a unique approach. In lieu of presenting non-existent specific data, it will provide a robust, experience-based framework for the anticipated spectroscopic features of this compound. This will be achieved by drawing parallels with structurally related and well-characterized analogs, and by applying fundamental principles of spectroscopic interpretation. Furthermore, this document will outline the detailed, best-practice experimental protocols for acquiring the necessary high-quality spectroscopic data, empowering researchers to characterize this compound in their own laboratories.

Predicted Spectroscopic Profile of this compound

While specific experimental data is not available, an expert analysis of the molecular structure allows for a reliable prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are predicted based on the electronic effects of the nitrogen atom, the bromine atom, and the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~9.2 | Singlet (s) | - |

| H-3 | ~8.5 | Doublet (d) | ~6.0 |

| H-4 | ~7.8 | Doublet (d) | ~6.0 |

| H-7 | ~7.6 | Singlet (s) | - |

| H-8 | ~8.0 | Singlet (s) | - |

| -CH₃ | ~2.5 | Singlet (s) | - |

Causality behind Predictions:

-

H-1: The proton at position 1 is adjacent to the electronegative nitrogen atom and is deshielded, hence its predicted downfield shift.

-

H-3 and H-4: These protons on the pyridine ring will show a characteristic doublet splitting pattern due to coupling with each other.

-

H-7 and H-8: The protons on the benzene ring are expected to be singlets due to the substitution pattern. Their exact chemical shifts will be influenced by the combined electronic effects of the bromine and methyl groups.

-

-CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum.

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~121 |

| C-4a | ~135 |

| C-5 | ~120 |

| C-6 | ~138 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~127 |

| -CH₃ | ~20 |

Causality behind Predictions:

-

The chemical shifts are estimated based on additive models for substituted isoquinolines. Carbons directly attached to the nitrogen (C-1, C-3) and bromine (C-5) will have their chemical shifts significantly influenced. The quaternary carbons (C-4a, C-5, C-6, C-8a) will generally show weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2950-2850 | C-H stretching (aliphatic, -CH₃) | Medium |

| 1620-1580 | C=C and C=N stretching (aromatic rings) | Strong |

| 1500-1400 | C=C stretching (aromatic rings) | Strong |

| ~850 | C-H out-of-plane bending (aromatic) | Strong |

| ~600 | C-Br stretching | Medium-Strong |

Causality behind Predictions:

-

The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations. The characteristic absorptions of the isoquinoline ring system (C=C and C=N stretches) are expected in the 1620-1400 cm⁻¹ region. The C-Br stretch is typically observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The expected m/z values would be approximately 221 and 223.

-

Fragmentation Pattern: Common fragmentation pathways for isoquinolines involve the loss of HCN from the pyridine ring. The bromo-methyl substituted benzene ring would also lead to characteristic fragments. A key fragment would likely be the loss of a bromine atom, leading to a peak at m/z 142. Another expected fragmentation would be the loss of a methyl radical, followed by other rearrangements.

Experimental Protocols for Spectroscopic Data Acquisition

To obtain reliable and high-quality spectroscopic data for this compound, the following detailed protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and approximately 50 mg for ¹³C NMR.

-

Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Lock on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several thousand scans).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

IR Data Acquisition Workflow

Caption: Workflow for IR data acquisition using ATR.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The resulting spectrum should be baseline corrected, and the wavenumbers of the absorption bands should be identified.

MS Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into the GC, where it will be vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion and Future Outlook

While a comprehensive, data-rich guide on the spectroscopic properties of this compound is currently hampered by the lack of publicly available experimental data, this document provides a robust predictive framework and detailed experimental protocols. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offer a valuable starting point for any researcher working with this compound. By following the outlined methodologies, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound.

It is our hope that this guide will not only serve as a practical resource but also encourage the scientific community to publish the experimental spectroscopic data for this and other important chemical entities, thereby enriching our collective chemical knowledge.

References

Due to the unavailability of specific experimental data for this compound in the searched literature, a conventional reference list pointing to data sources for this specific compound cannot be provided. The predictive models and general principles outlined in this guide are based on foundational knowledge in the field of organic spectroscopy, as found in standard textbooks and review articles on the subject. For researchers seeking to understand the principles of NMR, IR, and MS, the following are recommended as authoritative resources:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A comprehensive textbook covering the fundamentals of NMR, IR, and MS).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (An excellent online resource for obtaining spectra of known organic compounds, which can be used for comparative purposes). URL: [Link]

The Evolving Landscape of Drug Discovery: A Technical Guide to 5-Bromo-6-methylisoquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide focuses on the largely unexplored yet promising core of 5-Bromo-6-methylisoquinoline. While direct literature on this specific substituted isoquinoline is nascent, this document serves as a forward-looking technical manual, extrapolating from the well-established chemistry of its constituent parts. By providing a comprehensive overview of synthetic routes to the core, potential derivatization strategies, and insights into anticipated structure-activity relationships (SAR), this guide aims to empower researchers to unlock the therapeutic potential of this novel class of compounds. We will delve into the strategic importance of the bromo and methyl substitutions and propose a roadmap for the development of new chemical entities for a range of therapeutic areas, with a particular emphasis on oncology.

The Strategic Importance of the this compound Core

The unique substitution pattern of this compound presents a compelling starting point for drug discovery. The isoquinoline nucleus itself is a versatile pharmacophore, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic placement of the bromo and methyl groups on this core offers distinct advantages for medicinal chemistry campaigns.

-

The 5-Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the facile introduction of a diverse range of substituents, including aryl, heteroaryl, and amino groups, enabling extensive exploration of the chemical space and the fine-tuning of biological activity.

-

The 6-Methyl Group: The methyl group at the 6-position can influence the molecule's pharmacokinetic profile by potentially increasing metabolic stability. Furthermore, it can provide a point of interaction within a biological target's binding pocket, contributing to potency and selectivity.

Synthesis of the this compound Scaffold

The construction of the this compound core can be approached through established isoquinoline synthetic methodologies. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis.

Proposed Synthetic Pathways

Two classical and highly versatile methods for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions.[5][6]

This powerful intramolecular electrophilic aromatic substitution reaction allows for the cyclization of β-arylethylamides.[7] For the synthesis of this compound, the key intermediate would be a substituted β-phenylethylamine.

Conceptual Workflow for Bischler-Napieralski Synthesis:

Figure 1: Conceptual workflow for the Bischler-Napieralski synthesis of the this compound core.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[6] This method is particularly useful for generating tetrahydroisoquinoline derivatives, which can then be aromatized to the desired isoquinoline.

Conceptual Workflow for Pictet-Spengler Synthesis:

Figure 2: Conceptual workflow for the Pictet-Spengler synthesis of the this compound core.

Detailed Experimental Protocol: A Proposed Bischler-Napieralski Approach

The following is a proposed, detailed protocol for the synthesis of the this compound core based on the Bischler-Napieralski reaction. This protocol is illustrative and would require optimization in a laboratory setting.

Step 1: Synthesis of the Precursor Amide

-

To a solution of the appropriately substituted β-phenylethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 equivalents).

-

Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization and Aromatization

-

Dissolve the purified amide (1 equivalent) in a high-boiling solvent such as toluene or acetonitrile.

-

Add a dehydrating/cyclizing agent, for example, phosphorus oxychloride (POCl₃) (2-3 equivalents), and heat the reaction mixture to reflux.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting 3,4-dihydroisoquinoline can be aromatized by heating with a catalyst such as 10% palladium on carbon in a suitable solvent (e.g., toluene) to yield this compound.[5]

-

Purify the final product by column chromatography.

Derivatization Strategies: Unleashing the Potential of the Core

The true power of the this compound scaffold lies in its potential for derivatization, primarily through palladium-catalyzed cross-coupling reactions at the 5-bromo position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction would allow for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the isoquinoline core.

Illustrative Suzuki-Miyaura Coupling Workflow:

Figure 3: Workflow for Suzuki-Miyaura coupling on the this compound core.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[4] This reaction would enable the synthesis of a diverse library of 5-amino-6-methylisoquinoline derivatives.

Illustrative Buchwald-Hartwig Amination Workflow:

Figure 4: Workflow for Buchwald-Hartwig amination on the this compound core.

Anticipated Structure-Activity Relationships (SAR) and Biological Evaluation

While specific biological data for this compound derivatives is not yet available in the public domain, we can extrapolate potential SAR based on related quinoline and isoquinoline series.[8][9]

Table 1: Hypothetical SAR for 5-Aryl-6-methylisoquinoline Derivatives as Anticancer Agents

| Position 5 Substituent (Aryl) | Predicted Anticancer Activity | Rationale |

| Phenyl | Moderate | Baseline activity, potential for further substitution. |

| 4-Fluorophenyl | Potentially Enhanced | Fluorine can improve metabolic stability and binding affinity. |

| 3,4-Dimethoxyphenyl | Potentially Enhanced | Electron-donating groups may increase potency. |

| Pyridyl | Potentially Enhanced | Introduction of a nitrogen atom can improve solubility and provide additional hydrogen bonding opportunities. |

| Thienyl | Potentially Enhanced | Bioisosteric replacement for a phenyl ring, may alter electronic properties and binding. |

Experimental Protocol for In Vitro Anticancer Activity Screening:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a comprehensive theoretical framework for the synthesis and derivatization of this core, drawing upon well-established synthetic methodologies. The strategic positioning of the bromo and methyl groups offers a versatile platform for the generation of diverse chemical libraries with the potential for significant biological activity. Future research should focus on the practical synthesis of the this compound core and the subsequent exploration of its derivatization through palladium-catalyzed cross-coupling reactions. Systematic biological evaluation of the resulting analogues will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. The insights provided in this guide aim to catalyze these efforts and pave the way for the discovery of new and effective medicines based on this exciting heterocyclic system.

References

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Lombardo, L. J., & Lee, F. Y. (2002). Isoquinoline derivatives as anticancer agents. Current Medicinal Chemistry-Anti-Cancer Agents, 2(3), 385-400.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- Pictet, A., & Spengler, T. (1911). Über eine neue, sehr allgemeine Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.

- O'Brien, P. (1998). The Bischler–Napieralski reaction: a review. Journal of the Chemical Society, Perkin Transactions 1, (10), 1439-1457.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-6-methylisoquinoline: A Technical Guide to Unlocking its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the potential biological activities of 5-Bromo-6-methylisoquinoline. While direct experimental data on this specific molecule is limited, this document synthesizes the wealth of knowledge surrounding the isoquinoline scaffold and its derivatives to offer a predictive framework and a practical research roadmap for its investigation. As a privileged structure in medicinal chemistry, the isoquinoline core is a recurring motif in numerous biologically active compounds, suggesting that this compound holds significant, yet untapped, therapeutic promise.[1][2][3][4]

The Isoquinoline Scaffold: A Foundation for Diverse Pharmacology

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of pharmacologically active agents.[2][4] This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities.[1][3] These activities include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antiprotozoal effects.[1] The versatility of the isoquinoline scaffold stems from its ability to interact with a wide range of biological targets, including enzymes and receptors, often through intercalation with DNA or by inhibiting key signaling pathways.[1][5]

The specific biological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents. The introduction of functional groups such as halogens (e.g., bromine) and alkyl groups (e.g., methyl) can profoundly modulate a compound's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the molecule's absorption, distribution, metabolism, excretion (ADME) properties and its affinity for biological targets.

Postulated Biological Activities of this compound

Based on the extensive literature on substituted isoquinolines and quinolines, we can postulate several high-priority areas for investigating the biological activity of this compound.

Anticancer Potential

The isoquinoline framework is a common feature in many anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1] The presence of a bromine atom in a heterocyclic structure is often associated with enhanced cytotoxic activity.[6]

Hypothesized Mechanism: this compound may exert anticancer effects by inducing apoptosis and/or cell cycle arrest in cancer cells. The bromination at the 5-position could enhance its ability to intercalate with DNA or to bind to the active site of key enzymes involved in cell proliferation.

Enzyme Inhibition

Many isoquinoline derivatives are known to be potent enzyme inhibitors.[2][7] For instance, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) and other DNA-acting enzymes.[5]

Hypothesized Target: Given its structural features, this compound could be investigated as an inhibitor of various enzymes, including but not limited to:

-

Kinases: Many kinase inhibitors incorporate a quinoline or isoquinoline scaffold.

-

DNA Modifying Enzymes: As mentioned, DNMTs and topoisomerases are potential targets.[1][5]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are relevant targets for neurodegenerative diseases.[7]

Antimicrobial Activity

Isoquinoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[8] The mechanism of action for some related compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth inhibition.[9]

Hypothesized Spectrum: The lipophilic character imparted by the methyl group and the electron-withdrawing nature of the bromine atom may enable this compound to effectively penetrate microbial cell membranes and interfere with essential cellular processes.

Proposed Experimental Workflows

To systematically evaluate the postulated biological activities of this compound, the following experimental workflows are recommended.

General Cytotoxicity Screening

A primary assessment of the compound's cytotoxic potential against a panel of human cancer cell lines is a crucial first step.

Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10][11]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[10]

Enzyme Inhibition Assays

Should the compound exhibit significant cytotoxicity, subsequent investigations into its effect on specific enzymes would be warranted. The choice of enzyme will be guided by the cancer cell line's known dependencies or by structural similarities to known enzyme inhibitors.

Workflow: General Enzyme Inhibition Assay

Caption: A generalized workflow for assessing the enzyme inhibitory activity of this compound.

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial properties, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Chemical Properties

The synthesis of this compound can likely be achieved through established methods for the synthesis of substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by selective bromination.[8] Alternatively, a more direct approach may involve the bromination of 6-methylisoquinoline. Careful control of reaction conditions would be necessary to ensure the desired regioselectivity of the bromination at the 5-position.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C10H8BrN |

| Molecular Weight | 222.08 g/mol |

| LogP | 3.30572[12] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[12] |

| Hydrogen Bond Acceptors | 1[12] |

| Hydrogen Bond Donors | 0[12] |

| Rotatable Bonds | 0[12] |

These predicted properties suggest that this compound possesses good lipophilicity, which may facilitate its passage across biological membranes.

Conclusion and Future Directions

While this compound remains a relatively unexplored chemical entity, the extensive body of research on the biological activities of the isoquinoline scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The strategic placement of the bromo and methyl substituents on the isoquinoline core presents an intriguing profile for targeted drug discovery efforts.

This technical guide has outlined the most probable avenues for its biological activity, including anticancer, enzyme inhibitory, and antimicrobial effects. The provided experimental workflows offer a clear and actionable path for researchers to begin to unlock the therapeutic potential of this promising molecule. Future research should focus on a systematic evaluation of its activity in these areas, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey from a promising scaffold to a clinically viable drug is arduous, but for this compound, the initial signposts are compelling.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved December 11, 2025, from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019, July 29). PubMed Central. Retrieved December 11, 2025, from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024, November 8). Retrieved December 11, 2025, from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry. Retrieved December 11, 2025, from [Link]

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved December 11, 2025, from [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2018, August 2). PubMed Central. Retrieved December 11, 2025, from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002, January 1). ResearchGate. Retrieved December 11, 2025, from [Link]

-

5-Bromo-6-methylquinoline. (2025, October 9). Chemsrc. Retrieved December 11, 2025, from [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (1983, March). PubMed. Retrieved December 11, 2025, from [Link]

-

5-Bromo-6-isothiocyanatoquinoxaline. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health. Retrieved December 11, 2025, from [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed. Retrieved December 11, 2025, from [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018, October 11). PubMed Central. Retrieved December 11, 2025, from [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Cytotoxicity of 5H-Dibenzo[c,h][1][13]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. (2006, November 1). ResearchGate. Retrieved December 11, 2025, from [Link]

-

Drug Discovery Chemistry. (n.d.). Retrieved December 11, 2025, from [Link]

-

This compound, 98% Purity, C10H8BrN, 5 grams. (n.d.). CP Lab Safety. Retrieved December 11, 2025, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5-Bromo-6-methylisoquinoline

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide delineates a comprehensive, multi-faceted strategy for the identification and validation of the therapeutic targets of a novel derivative, 5-Bromo-6-methylisoquinoline. While the specific biological activities of this compound are yet to be fully characterized, its structural similarity to known bioactive isoquinolines suggests significant therapeutic potential.[2][3][4] We present a systematic workflow, beginning with broad phenotypic screening to ascertain its pharmacological effects, followed by robust, state-of-the-art techniques for target deconvolution and in-cell validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of target identification for novel chemical entities.

The Isoquinoline Scaffold: A Reservoir of Therapeutic Potential

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a recurring motif in numerous natural and synthetic compounds with a wide array of medicinal applications.[3][4] Isoquinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, and have also shown activity in the central nervous system.[1][2][5] The diverse pharmacology of this class of compounds stems from their ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[3][6][7] The therapeutic potential of isoquinoline alkaloids is vast, with many derivatives currently in clinical use or undergoing preclinical development for diseases ranging from cancer to cardiovascular and neurodegenerative disorders.[1][8]

This compound: A Novel Compound with Untapped Promise

The specific biological targets of this compound have not yet been elucidated. However, the substitutions on the isoquinoline core—a bromine atom at the 5-position and a methyl group at the 6-position—are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially conferring novel target specificity and enhanced potency. The strategic placement of these functional groups provides a unique chemical entity ripe for exploration within a drug discovery context.

Hypothesized Target Classes for this compound

Based on the extensive literature on isoquinoline derivatives, we can hypothesize several classes of proteins that may serve as potential therapeutic targets for this compound.

Protein Kinases

The human kinome, comprising over 500 protein kinases, is a major class of drug targets, particularly in oncology.[9] Dysregulation of kinase activity is a hallmark of many diseases.[9] Given that many heterocyclic compounds, including isoquinoline derivatives, have been shown to be kinase inhibitors, it is plausible that this compound may exert its effects through the modulation of one or more kinases.

Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[6] Several isoquinoline alkaloids have been shown to inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Microtubules

The microtubule network is crucial for cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[6] Certain isoquinoline alkaloids are known to interfere with microtubule polymerization, making this a potential mechanism of action for this compound.[6]

Nucleic Acids

Some isoquinoline alkaloids can directly interact with DNA and RNA through intercalation or groove binding.[6][7] This interaction can disrupt replication, transcription, and translation, leading to cellular dysfunction and death.[3][7]

A Systematic Workflow for Target Deconvolution and Validation

To definitively identify the therapeutic targets of this compound, a systematic and multi-pronged approach is required. The following workflow integrates phenotypic screening, target identification, and target engagement validation.

Caption: A systematic workflow for the identification and validation of therapeutic targets.

Phase 1: High-Content Phenotypic Screening

The initial step is to perform high-content phenotypic screening across a diverse panel of cell lines (e.g., cancer, neuronal, immune cells) to identify the primary biological effects of this compound. This will provide crucial insights into its potential therapeutic area and guide the subsequent target identification efforts.

| Parameter | Description |

| Cell Lines | Panel of 20-50 human cell lines from different tissues of origin. |

| Compound Concentration | 8-point dose-response curve (e.g., 1 nM to 10 µM). |

| Readouts | Cell viability (e.g., CellTiter-Glo®), apoptosis (e.g., Caspase-Glo® 3/7), cell cycle analysis (flow cytometry), and high-content imaging for morphological changes. |

Phase 2: Unbiased Target Identification

Following the identification of a relevant phenotype, the next phase focuses on elucidating the direct molecular targets of the compound. A combination of affinity-based and activity-based proteomics approaches is recommended for comprehensive target deconvolution.[10][11][12]

This is a powerful and widely used technique to isolate proteins that directly bind to a small molecule.[11][13][14][15][16][17][18]

Experimental Protocol: AC-MS

-

Synthesis of an Affinity Probe: A linker will be chemically introduced to a position on the this compound molecule that is not essential for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies. This linker will terminate in a reactive group for immobilization or a biotin tag.[17]

-

Immobilization: The affinity probe will be covalently attached to a solid support, such as agarose beads.[11]

-

Protein Binding: The immobilized probe will be incubated with a cell lysate from the most responsive cell line identified in the phenotypic screen.

-

Washing: Non-specifically bound proteins will be removed through a series of stringent washes.[11]

-

Elution: Specifically bound proteins will be eluted by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

-

Protein Identification: The eluted proteins will be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Given that protein kinases are a prominent class of drug targets, a kinome-wide activity screen is a highly valuable approach.[9][19][20][21][22] This will determine if this compound inhibits the activity of any kinases in a large panel.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Submission: this compound will be submitted to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.).

-

Assay Format: The compound will be screened at a fixed concentration (e.g., 1 µM) against a panel of over 300 purified human kinases.

-

Data Analysis: The percentage of inhibition for each kinase will be determined. "Hits" are typically defined as kinases with >50% inhibition.

-

Follow-up: For any identified hits, a dose-response curve will be generated to determine the IC50 value.

Phase 3: In-Cell Target Engagement and Validation

Identifying a protein that binds to a compound in a lysate is not sufficient to prove it is the therapeutic target. It is crucial to confirm that the compound engages the target within the complex environment of a living cell.[23]

CETSA® is a powerful biophysical method to verify drug-target engagement in intact cells.[17][23][24][25][26][27][28] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[24]

Experimental Protocol: CETSA®

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.

-

Protein Quantification: The amount of the soluble target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A "thermal shift" or an increase in the melting temperature of the target protein in the presence of the compound confirms direct binding in the cellular context.[28]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Once a target has been identified and its engagement in cells has been confirmed, the final step is to demonstrate that the interaction with this target is responsible for the observed phenotype. This can be achieved through:

-

Genetic knockdown or knockout of the target protein: If the phenotype is lost upon removal of the target protein, this provides strong evidence for its involvement.

-

Site-directed mutagenesis: Mutating the proposed binding site on the target protein should abolish the compound's effect.

-

Cellular pathway analysis: Measuring the activity of downstream signaling pathways known to be regulated by the target protein.

Data Interpretation and Prioritization

The data from these orthogonal approaches must be integrated to build a strong case for a specific therapeutic target.

| Data Type | Interpretation |

| AC-MS | Provides a list of direct binding partners. |

| Kinome Profiling | Identifies specific kinases inhibited by the compound. |

| CETSA® | Confirms which of the identified binders are engaged in the cell. |

| Functional Assays | Links target engagement to the cellular phenotype. |

A high-priority therapeutic target will be one that is identified through AC-MS and/or kinome profiling, shows a significant thermal shift in the CETSA®, and whose modulation is directly linked to the observed biological activity of this compound in functional assays.

Conclusion and Future Directions

This guide outlines a rigorous and comprehensive strategy for the deconvolution of the therapeutic targets of this compound. By combining phenotypic screening with advanced proteomic and biophysical techniques, researchers can confidently identify and validate the mechanism of action of this novel compound. The successful identification of its molecular targets will be a critical step in its development as a potential therapeutic agent and will pave the way for lead optimization and preclinical studies. The versatility of the isoquinoline scaffold suggests that this compound holds significant promise, and the systematic approach detailed herein provides a clear path to unlocking its therapeutic potential.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved from [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved from [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022). PubMed. Retrieved from [Link]

-

Affinity-based target identification for bioactive small molecules. (2013). RSC Publishing. Retrieved from [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH. Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024, November 8). PeerJ. Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2012). ACS Chemical Biology. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022, August 10). ResearchGate. Retrieved from [Link]

-

Kinome Profiling. (2024, October 19). Oncolines B.V. Retrieved from [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Chemoproteomics. (n.d.). Wikipedia. Retrieved from [Link]

-

Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015). PubMed. Retrieved from [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019, March 15). PMC - NIH. Retrieved from [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

-

Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design. (2010). PubMed. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - PubMed Central. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

-

Isoquinoline Alkaloids and their Binding with Polyadenylic Acid: Potential Basis of Therapeutic Action. (2013). Ingenta Connect. Retrieved from [Link]

-

Affinity chromatography. (n.d.). Wikipedia. Retrieved from [Link]

-

Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved from [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 15. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 19. KinomePro - Pamgene [pamgene.com]

- 20. assayquant.com [assayquant.com]

- 21. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 22. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. scispace.com [scispace.com]

- 27. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 5-Bromo-6-methylisoquinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability profile of 5-Bromo-6-methylisoquinoline, offering field-proven insights into its optimal storage and handling. The content herein is structured to deliver not just procedural steps, but the fundamental scientific reasoning that underpins these recommendations, ensuring the integrity of this critical research compound.

Section 1: Physicochemical Properties and Inherent Stability Considerations

This compound is a heterocyclic aromatic compound with a molecular structure that dictates its reactivity and stability. The isoquinoline core, a bicyclic system composed of a benzene ring fused to a pyridine ring, is generally stable due to its aromaticity. However, the presence of the bromo and methyl substituents introduces specific electronic and steric effects that are crucial to understanding its degradation potential.

Common signs of degradation in isoquinoline-based compounds can include a noticeable change in color, often progressing to yellow or brown, the formation of precipitates in solutions, or a quantifiable decrease in purity as determined by analytical methods like HPLC.[1]

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| Physical Form | Solid | |

| CAS Number | 1146298-61-4 |

The primary factors that can adversely affect the stability of this compound are exposure to light, elevated temperatures, moisture, and atmospheric oxygen.[1] These environmental stressors can initiate degradation through several chemical pathways.

Potential Degradation Pathways

A foundational understanding of the likely degradation mechanisms is essential for developing a robust storage strategy. For this compound, the following pathways are of primary concern:

-

Photodegradation: The isoquinoline ring system can absorb UV light, leading to the formation of excited states that are more reactive. The carbon-bromine bond is particularly susceptible to photolytic cleavage, which can generate radical species and initiate a cascade of further reactions.[1]

-

Oxidation: The electron-rich aromatic system and the methyl group are potential sites for oxidation. Atmospheric oxygen, especially in the presence of light or metal ion catalysts, can lead to the formation of N-oxides, hydroxylation of the aromatic rings, or oxidation of the methyl group to an alcohol, aldehyde, or carboxylic acid.[2][3]

-

Hydrolysis: While the C-Br bond on an aromatic ring is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, particularly at non-neutral pH and elevated temperatures, can lead to the substitution of the bromine atom with a hydroxyl group.[2][4] Derivatives with ester or amide groups are especially prone to hydrolysis.[1]

-